REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:15](Cl)=[O:16])=[CH:9][CH:8]=1>ClCCl>[CH3:5][O:6][C:7]1[CH:12]=[C:11]2[C:10]([CH2:13][CH:14]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:15]2=[O:16])=[CH:9][CH:8]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
3-(4-methoxyphenyl)-2-phenylpropionyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(C(=O)Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
ADDITION
|
Details
|
After the last addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for half an hour at 0° C.
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice-cold diluted acidic water
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the water phase was extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water, 2.5% sodium hydroxide solution in water and again with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane solution was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C2CC(C(C2=C1)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |